molecular formula C4H5NO4 B2951639 (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 83841-00-3

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B2951639
CAS No.: 83841-00-3
M. Wt: 131.087
InChI Key: XMFFFMBLTDERID-UWTATZPHSA-N
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Description

(4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid (C₄H₅NO₄, MW 131.09) is a chiral, non-proteinogenic amino acid derivative featuring a five-membered oxazolidine ring fused with a carboxylic acid group at the 4-position. Its stereochemistry (4R-configuration) and rigid heterocyclic structure make it valuable in peptide engineering, where it acts as a pseudo-proline to enforce all-trans conformations in peptide backbones, enhancing stability and modulating biological activity . Synthetically, it is derived from serine via cyclization and oxidation steps . Applications span medicinal chemistry, foldamer design, and drug delivery due to its conformational constraints and biocompatibility .

Properties

IUPAC Name

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFFMBLTDERID-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83841-00-3
Record name (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the condensation reaction between an amino acid and a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 2-position and the carboxylic acid moiety participate in oxidation processes:

Reaction TypeReagents/ConditionsProductsYieldReference
Ketone oxidationKMnO₄, CrO₃Oxazolidinone derivatives60–75%
Carboxylic acid oxidationH₂O₂, LiOHPeracid intermediates (e.g., percarboxylate 3 )85%*

*Disproportionation of percarboxylate intermediates under alkaline conditions generates carboxylate salts and oxygen gas:
2 RCOOOH H2O22 RCOO+O2+2 H2O\text{2 RCOOOH H}_2\text{O}_2\rightarrow \text{2 RCOO}^-+\text{O}_2+\text{2 H}_2\text{O}

Reduction Reactions

Selective reduction of the oxazolidine ring or ketone group has been documented:

Target SiteReagents/ConditionsProductsNotes
Ketone (C=O)NaBH₄, LiAlH₄Secondary alcohol derivativesStereochemistry retained
Ring openingH₂/Pd-CAmino alcohol derivativesRequires acidic conditions

Reduction pathways are stereospecific, preserving the (4R)-configuration in products .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, or anhydrides:

ReactionReagentsProductsApplications
EsterificationROH, DCCAlkyl/aryl estersProdrug synthesis
AmidationNH₃, aminesOxazolidine carboxamidesAntimicrobial agents

Example:
 4R 2 oxo oxazolidine 4 COOH CH3OHH+ 4R 2 oxo oxazolidine 4 COOCH3\text{ 4R 2 oxo oxazolidine 4 COOH CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{ 4R 2 oxo oxazolidine 4 COOCH}_3

Ring-Opening and Cleavage Reactions

The oxazolidine ring is susceptible to hydrolysis under acidic or basic conditions:

Base-Mediated Cleavage

Treatment with LiOH/H₂O₂ generates hydroxyamide intermediates (5 ) or carboxylates (4 ) via nucleophilic attack:

  • Mechanism:
    Oxazolidine+LiOOHPercarboxylateH2O2Carboxylate+O2\text{Oxazolidine}+\text{LiOOH}\rightarrow \text{Percarboxylate}\xrightarrow{\text{H}_2\text{O}_2}\text{Carboxylate}+\text{O}_2

  • Key Data:

    • Oxygen evolution correlates with H₂O₂ concentration (0.5–4.6 equiv tested) .

    • Stereochemical integrity of the (4R)-configuration is preserved in carboxylate products .

Acid-Catalyzed Hydrolysis

Strong acids (HCl, H₂SO₄) cleave the ring to yield serine derivatives:
 4R 2 oxo oxazolidine 4 COOHHClL Serine+CO2\text{ 4R 2 oxo oxazolidine 4 COOH}\xrightarrow{\text{HCl}}\text{L Serine}+\text{CO}_2

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., alkenes) to form fused heterocycles, though literature on this is limited.

Stereochemical Considerations

The (4R)-configuration critically influences reaction outcomes:

  • Epimerization Risk: Prolonged exposure to bases (pH >10) may induce racemization at C4 .

  • Chiral Resolution: Diastereomeric salts formed with chiral amines enable enantiopure product isolation .

Scientific Research Applications

Scientific Research Applications of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

This compound is a heterocyclic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups confer distinct chemical and biological properties, making it a valuable building block and intermediate in various processes.

Chemistry

This compound serves as a versatile building block in synthesizing complex molecules and as a catalyst in various organic reactions.

Biology

This compound is used in studying enzyme mechanisms and as a probe for investigating biological pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme, influencing biochemical pathways. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Medicine

This compound has potential therapeutic applications , serving as an intermediate in synthesizing pharmaceutical agents. Specifically, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are important medical intermediates widely applied in medical chemistry . They can be used as intermediates for synthesizing antibacterial agents . Research has demonstrated several significant biological activities:

  • Antibacterial Activity: It has potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.
  • Antiviral Properties: Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.
  • Anticancer Potential: Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms.

Industry

The compound is utilized in the production of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism by which (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW Key Features Applications References
This compound C₄H₅NO₄ 131.09 Chiral oxazolidine, pseudo-proline Peptidomimetics, foldamers
2-Oxo-1,3-thiazolidine-4-carboxylic acid C₄H₅NO₃S 147.15 Thioether linkage, metal chelation Antioxidants, prodrugs
Methyl (4R)-2-oxo-oxazolidine-4-carboxylate C₅H₇NO₄ 145.11 Ester derivative, lipophilic Synthetic intermediate
Quinoline-4-carboxylic acid derivative C₁₀H₇NO₃ 189.17 Planar aromatic system P-gp inhibitors (anti-cancer)

Biological Activity

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C4H5NO4C_4H_5NO_4. It features a five-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group at the 4-position. The unique stereochemistry of this compound contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Research indicates that it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The compound can form hydrogen bonds with target proteins, leading to alterations in enzyme activity and subsequent effects on metabolic processes.

Key Mechanisms:

  • Enzyme Interaction : It modulates the activity of key enzymes involved in metabolic pathways.
  • Signaling Pathways : The compound participates in signaling cascades by affecting protein functions and receptor activities.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

  • Antibacterial Activity : The compound has shown potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.
  • Anticancer Potential : Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms .

Research Findings

Recent studies have explored the biological effects and applications of this compound. Below are some notable findings:

StudyFindings
Xu et al. (2020)Demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications.
Drabczyńska & Kaczor (2019)Reviewed the biological activities of oxazole derivatives, highlighting the significance of oxazolidine compounds in drug development .
Synthesis StudiesVarious synthetic routes have been developed to produce high yields of this compound for research purposes .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Antibacterial Case Study : A study assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth.
  • Cancer Research : Investigations into its effects on cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : SHELX software refines crystal structures to resolve the (4R) configuration and hydrogen-bonding networks.
  • NMR Spectroscopy : 1^1H-1^1H NOESY identifies key spatial proximities (e.g., between C4-H and the oxazolidine oxygen).
  • Circular Dichroism (CD) : Detects β-sheet or α-helix induction in peptides containing the compound.
  • Molecular Dynamics (MD) Simulations : Predicts stability of constrained conformers in solvent environments .

Basic: What analytical methods are essential for characterizing this compound?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ = 146.1 g/mol).
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to assign peaks (e.g., C4-H at δ 4.2–4.5 ppm) .

Advanced: How does the (4R) configuration impact the design of peptidomimetics targeting enzyme active sites?

Methodological Answer :
The (4R) stereochemistry aligns the carboxylic acid group and oxazolidine oxygen into a spatial arrangement mimicking proline’s pyrrolidine ring. This facilitates:

  • Hydrogen-bonding : Interaction with catalytic residues (e.g., serine proteases).
  • Rigidity : Preorganization into bioactive conformations, reducing entropic penalties upon binding.
  • SAR Studies : Systematic substitution at C4 or the oxazolidine ring (e.g., aryl groups) to enhance affinity, validated via isothermal titration calorimetry (ITC) .

Advanced: What strategies mitigate challenges in crystallizing peptides containing this compound?

Q. Methodological Answer :

  • Crystal Screening : Sparse-matrix screens (e.g., Hampton Research) with PEG-based precipitants.
  • Pseudoproline Dimers : Use the compound in dipeptide motifs (e.g., Fmoc-(4R)-Oxd-OH) to improve solubility and packing.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
  • SHELX Refinement : Apply TWIN and HKLF5 commands to handle twinning or weak diffraction .

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